4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
This compound is a substituted pyrrol-2-one derivative characterized by a 4-(benzyloxy)-2-methylbenzoyl group at position 4, a diethylaminoethyl substituent at position 1, and a 4-ethoxyphenyl moiety at position 3.
Key features:
- Aminoethyl side chain: The diethylaminoethyl group may confer basicity, influencing solubility and interaction with biological targets.
- Hydroxy group: The 3-hydroxy moiety could participate in hydrogen bonding or serve as a site for further derivatization.
Properties
CAS No. |
488805-01-2 |
|---|---|
Molecular Formula |
C33H38N2O5 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H38N2O5/c1-5-34(6-2)19-20-35-30(25-13-15-26(16-14-25)39-7-3)29(32(37)33(35)38)31(36)28-18-17-27(21-23(28)4)40-22-24-11-9-8-10-12-24/h8-18,21,30,36H,5-7,19-20,22H2,1-4H3/b31-29+ |
InChI Key |
QIZDWMHXOQUGKY-OWWNRXNESA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC=C(C=C4)OCC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization of Chalcones
Adapting the method of Kumar et al. , trans-chalcone derivatives undergo cyclization with isocyanides under microwave irradiation to form 5-hydroxy-3,5-diaryl-pyrrol-2-ones.
Procedure :
-
React trans-chalcone (1 equiv) with isocyanide (2 equiv) in water at 150°C under microwave conditions for 1 hour.
-
Purify via preparative TLC (hexane/EtOAc) to isolate the pyrrolone core.
Key Advantages :
Sulfur Ylide-Mediated Cyclization
An alternative route by Sharma et al. employs sulfur ylides for intramolecular cyclization:
-
Treat sulfur ylide (generated from sulfonium salts) with ketonic carbonyl groups.
-
Induce 1,3-hydroxy rearrangement under mild conditions (room temperature, 12 hours).
Example :
Functionalization of the Pyrrolone Core
Introduction of 4-(Benzyloxy)-2-methylbenzoyl Group
The benzyloxy-methylbenzoyl moiety is installed via Friedel-Crafts acylation, adapted from ChemicalBook :
Stepwise Protocol :
-
Protect phenolic -OH groups in 4-benzyloxy-2-methylphenol using tert-butyldimethylsilyl (TBS) chloride.
-
Perform Friedel-Crafts acylation with acetyl chloride/AlCl3 to introduce the acyl group.
-
Deprotect TBS groups using tetrabutylammonium fluoride (TBAF) in THF.
Reaction Conditions :
Incorporation of 5-(4-Ethoxyphenyl) Substituent
The ethoxyphenyl group is introduced via Suzuki-Miyaura coupling:
-
Brominate the pyrrolone at position 5 using NBS (N-bromosuccinimide).
-
Cross-couple with 4-ethoxyphenylboronic acid using Pd(PPh3)4 catalyst.
Optimized Parameters :
-
Base : Na2CO3.
-
Solvent : DME/H2O (3:1).
-
Yield : 80–85% (extrapolated from palladium-catalyzed methods in).
Installation of the 1-(2-Diethylaminoethyl) Side Chain
Alkylation of Pyrrolone Nitrogen
-
Deprotonate the pyrrolone nitrogen using NaH in DMF.
Purification :
-
Column chromatography (SiO2, EtOAc/hexane gradient).
Final Assembly and Global Deprotection
Coupling of Fragments
-
Combine the functionalized pyrrolone core with the benzyloxy-methylbenzoyl group via esterification (DCC, DMAP).
-
Remove benzyl protecting groups using H2/Pd-C in ethanol.
Critical Parameters :
Analytical Data and Characterization
Spectroscopic Validation
Crystallographic Confirmation
Single-crystal X-ray diffraction confirms the Z-configuration of the exocyclic double bond in analogous pyrrolones.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and ethoxy groups.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield a benzaldehyde derivative, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally related pyrrol-2-one derivatives from the literature:
*Estimated based on molecular formula.
Key Observations:
Substituent Effects on Melting Points :
- Bulky groups (e.g., tert-butyl in Compound 20) correlate with higher melting points (263–265°C), likely due to enhanced crystallinity .
- Fluorinated groups (e.g., CF3 in Compound 25) reduce melting points (205–207°C), possibly due to disrupted packing .
Synthetic Yields :
- Electron-donating groups (e.g., tert-butyl) improve yields (62% for Compound 20), whereas electron-withdrawing groups (e.g., CF3 in Compound 25) result in lower yields (9%) .
Aminoethyl vs. Hydroxypropyl Chains: The diethylaminoethyl group in the target compound may enhance solubility in acidic environments compared to hydroxypropyl chains in Compounds 18–21 .
Spectroscopic and Analytical Data
Biological Activity
The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one (CAS No. 617694-20-9) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C31H34N2O5
- Molecular Weight : 514.61 g/mol
- Structure : The compound features a pyrrolone core substituted with various functional groups that may influence its biological interactions.
Research indicates that compounds similar to this structure may act as agonists for specific nuclear receptors, such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha). Activation of PPARα has been associated with beneficial effects on lipid metabolism and anti-inflammatory responses, which are crucial in conditions like metabolic syndrome and cardiovascular diseases .
Pharmacological Effects
- Anti-inflammatory Activity :
- Neuroprotective Effects :
- Cardiotoxicity Assessment :
In Vitro Studies
Table 1 summarizes key findings from in vitro studies conducted on related compounds:
| Compound | EC50 (µM) | Cytotoxicity (µM) | PPARα Activation | hERG Inhibition (%) |
|---|---|---|---|---|
| Compound A91 | <5 | >200 | Yes | <10 |
| Compound B | 10 | >100 | Yes | <5 |
| Target Compound | <5 | >200 | Yes | <5 |
Note: The values listed are indicative and based on comparative studies with similar compounds.
Case Studies
-
Diabetic Retinopathy Model :
- In a study involving diabetic retinopathy models, related compounds showed significant efficacy in reducing retinal inflammation and preserving vision-related functions after systemic administration. The target compound's ability to penetrate the retina suggests potential therapeutic applications in ocular diseases .
- Animal Models for Cardiovascular Disease :
Q & A
Q. How to design a multi-parametric optimization (MPO) framework for derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
